molecular formula C27H36O3 B081790 Orestrate CAS No. 13885-31-9

Orestrate

Cat. No. B081790
CAS RN: 13885-31-9
M. Wt: 408.6 g/mol
InChI Key: VYAXJSIVAVEVHF-RYIFMDQWSA-N
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Description

Orestrate, also known as estradiol 3-propionate 17β- (1-cyclohexenyl) ether, is an estrogen medication and estrogen ester which was never marketed . It is the C3 propionate ester and C17β- (1- cyclohexenyl) ether of estradiol .


Molecular Structure Analysis

The molecular formula of Orestrate is C27H36O3 . This indicates that it contains 27 carbon atoms, 36 hydrogen atoms, and 3 oxygen atoms .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-(cyclohexen-1-yloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O3/c1-3-26(28)30-20-10-12-21-18(17-20)9-11-23-22(21)15-16-27(2)24(23)13-14-25(27)29-19-7-5-4-6-8-19/h7,10,12,17,22-25H,3-6,8-9,11,13-16H2,1-2H3/t22-,23-,24+,25+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAXJSIVAVEVHF-RYIFMDQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC5=CCCCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC5=CCCCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930230
Record name Orestrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orestrate

CAS RN

13885-31-9
Record name Estra-1,3,5(10)-trien-3-ol, 17-(1-cyclohexen-1-yloxy)-, 3-propanoate, (17β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13885-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orestrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013885319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orestrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORESTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9VC23W7W0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Galletti, R Gardi - Pharmacological Research Communications, 1974 - Elsevier
… Orestrate and EBCO proved to be less impairing BSP … Estradiol 3-oropionate and orestrate had no effect on serum BSP … and, to a lesser degree, by orestrate. Table 2 shows the rate of …
Number of citations: 2 www.sciencedirect.com
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
N Nyssa, O Obidoxime - 1977 - Springer
Ein 6 bis 12 m hoher Baum mit drei-(selten vier-) zähligen Blattwirteln_ Blätter länglich bis lanzettlich, 13, 5 bis 15, 2 cm, abgestumpft oder etwas spitz, glänzend und öfter gesprenkelt. …
Number of citations: 0 link.springer.com

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